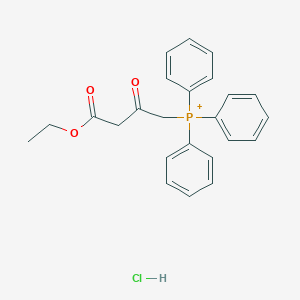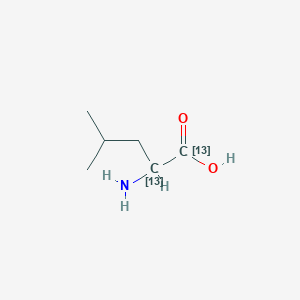
DL-Leucine-1,2-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Leucine-1,2-13C2 is a stable isotope-labeled compound of leucine, an essential branched-chain amino acid. The compound is labeled with carbon-13 isotopes at the first and second carbon positions, making it useful in various scientific research applications, particularly in metabolic studies and tracer experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Leucine-1,2-13C2 typically involves the incorporation of carbon-13 isotopes into the leucine molecule. This can be achieved through chemical synthesis using labeled precursors. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced techniques to ensure high isotopic purity and yield. The process includes the use of labeled starting materials and optimized reaction conditions to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
DL-Leucine-1,2-13C2 undergoes various chemical reactions, including:
Oxidation: The amino acid can be oxidized to form keto acids.
Reduction: Reduction reactions can convert keto acids back to amino acids.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include keto acids, substituted amino acids, and other derivatives that are useful in various biochemical studies .
Scientific Research Applications
DL-Leucine-1,2-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of leucine in biochemical pathways.
Biology: Helps in studying protein synthesis and degradation, as well as amino acid metabolism in living organisms.
Medicine: Used in diagnostic imaging and metabolic research to understand disease mechanisms and develop therapeutic strategies.
Industry: Employed in the production of labeled compounds for research and development purposes
Mechanism of Action
The mechanism of action of DL-Leucine-1,2-13C2 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotopes allow researchers to track the movement and transformation of leucine in various biochemical processes. This helps in understanding the molecular targets and pathways involved in leucine metabolism .
Comparison with Similar Compounds
Similar Compounds
DL-Leucine-1-13C: Labeled at the first carbon position.
DL-Leucine-2-13C: Labeled at the second carbon position.
DL-Leucine-2,3,3-d3: Labeled with deuterium at the second and third carbon positions.
DL-Valine-2-13C: A similar branched-chain amino acid labeled at the second carbon position
Uniqueness
DL-Leucine-1,2-13C2 is unique due to its dual labeling at both the first and second carbon positions, providing more detailed information in tracer studies compared to single-labeled compounds. This dual labeling allows for more precise tracking of metabolic pathways and better understanding of leucine’s role in various biological processes .
Properties
CAS No. |
87994-88-5 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
133.16 g/mol |
IUPAC Name |
2-amino-4-methyl(1,2-13C2)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i5+1,6+1 |
InChI Key |
ROHFNLRQFUQHCH-MPOCSFTDSA-N |
Isomeric SMILES |
CC(C)C[13CH]([13C](=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



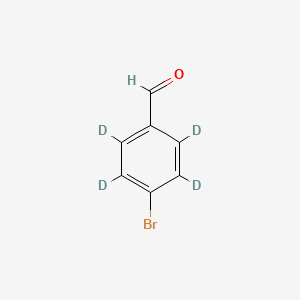
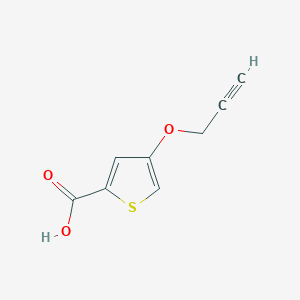
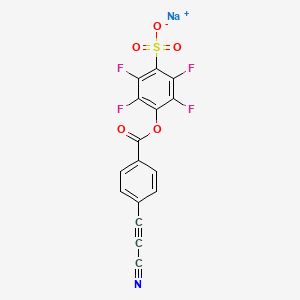

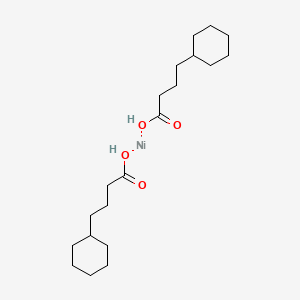
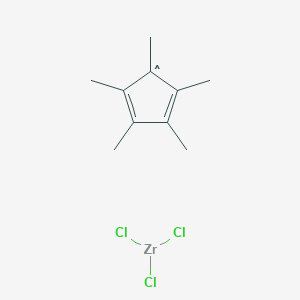
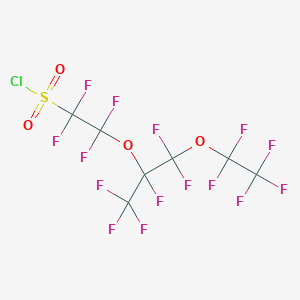
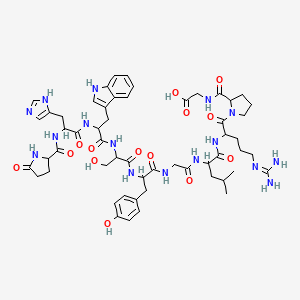
![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)


